Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type condensation. Its structure features a benzyl ester at position 5, a 4-hydroxy-3-nitrophenyl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) group at position 2 .
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N3O5S/c1-11-16(18(24)27-10-12-5-3-2-4-6-12)17(21-19(28)20-11)13-7-8-15(23)14(9-13)22(25)26/h2-9,17,23H,10H2,1H3,(H2,20,21,28) |
InChI Key |
ZHFAOFLXMFEJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Biginelli Multicomponent Reaction Framework
The Biginelli reaction is the cornerstone for synthesizing DHPM derivatives. It involves a one-pot condensation of three components:
-
Aldehyde : 4-Hydroxy-3-nitrobenzaldehyde (provides the C-4 aryl substituent)
-
β-Keto Ester : Benzyl acetoacetate (introduces the C-6 methyl group and C-5 benzyl carboxylate)
-
Thiourea (source of the C-2 thioxo group)
Reaction conditions typically involve a Lewis acid catalyst (e.g., FeCl₃ or CeCl₃) in ethanol under reflux. The general mechanism proceeds via imine formation, followed by cyclocondensation and dehydration.
Key Reaction Steps:
-
Imine Formation : 4-Hydroxy-3-nitrobenzaldehyde reacts with thiourea to form an intermediate imine.
-
Nucleophilic Attack : Benzyl acetoacetate attacks the imine, forming a tetrahedral intermediate.
-
Cyclization and Dehydration : Acid-catalyzed cyclization yields the dihydropyrimidine core.
Optimized Reaction Conditions
Variations in catalysts, solvents, and temperatures significantly impact yield and purity.
Table 1: Comparative Synthesis Conditions
Key Observations :
-
FeCl₃ offers shorter reaction times but moderate yields due to competing side reactions.
-
CeCl₃ improves yields for sterically hindered substrates but requires longer durations.
Structural Modifications and Challenges
Role of Substituents
-
C-4 Aryl Group : The electron-withdrawing nitro and hydroxyl groups on the phenyl ring slow imine formation, necessitating stronger Lewis acids like CeCl₃.
-
C-6 Methyl Group : Introduced via benzyl acetoacetate; steric effects reduce cyclization efficiency.
-
C-2 Thioxo Group : Thiourea ensures regioselectivity, avoiding oxygen-based byproducts.
Side Reactions and Mitigation
-
Nitro Group Reduction : Under prolonged heating, the nitro group may partially reduce to amine. This is minimized by controlling reaction time below 8 hours.
-
Ester Hydrolysis : The benzyl ester is susceptible to hydrolysis in acidic conditions. Anhydrous ethanol and neutral workup prevent this.
Purification and Characterization
Isolation Techniques
Table 2: Key Spectral Data for Target Compound
Notable Absences :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-withdrawing nitro group (-NO₂) at the 3-position of the phenyl ring can undergo reduction to form an amino group (-NH₂). This reaction is typically catalyzed by hydrogenation or metal-acid systems.
The reduced derivative shows increased pharmacological potential due to improved hydrogen-bonding capacity.
Hydrolysis of the Benzyl Ester
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The carboxylic acid derivative is a precursor for further functionalization, such as amidation .
Oxidation of the Thioxo Group
The thioxo (C=S) group at position 2 can be oxidized to a sulfonic acid (C-SO₃H) or sulfonyl group (C-SO₂).
Sulfonyl derivatives exhibit enhanced antioxidant activity in DPPH radical scavenging assays .
Electrophilic Aromatic Substitution
The hydroxyl group at the 4-position activates the phenyl ring for electrophilic substitution, while the nitro group directs incoming electrophiles to specific positions.
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Benzyl 4-(4-hydroxy-3,5-dinitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Para to -OH, meta to -NO₂ |
Steric hindrance from the tetrahydropyrimidine ring limits substitution at ortho positions.
Functionalization of the Hydroxyl Group
The phenolic -OH group undergoes alkylation or acylation to modify solubility and bioactivity.
Nucleophilic Substitution at Thioxo Group
The thioxo group reacts with nucleophiles like hydroxylamine to form carbonyl derivatives.
Coordination with Metal Ions
The thioxo and hydroxyl groups enable chelation with transition metals, forming complexes with potential catalytic or medicinal properties.
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| FeCl₃ | Ethanol, 25°C | [Fe(L)₂Cl₂] (L = ligand) | Stable in aqueous media |
Scientific Research Applications
Chemistry
Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to new materials with enhanced properties.
Biology
The compound is under investigation for its antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics enable it to interact with biological targets effectively.
Medicine
Research has shown potential therapeutic applications in treating diseases such as tuberculosis and cancer. The compound's ability to inhibit specific enzymes involved in microbial cell wall synthesis indicates its potential as an antimicrobial agent.
Industry
In industrial applications, this compound is utilized in the development of new pharmaceuticals and materials due to its bioactive properties.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus. A quantitative structure–activity relationship (QSAR) analysis highlights correlations between structural features and antibacterial efficacy.
Antitubercular Activity
In studies focusing on Mycobacterium tuberculosis, certain derivatives demonstrated effectiveness against dormant bacterial forms. The synthesis methods employed often involve modifications to enhance antitubercular activity.
Case Study 1: Antibacterial Screening
A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity against Staphylococcus aureus. The results showed varying Minimum Inhibitory Concentrations (MICs) based on structural modifications:
| Compound Name | MIC (µg/mL) | Structural Feature |
|---|---|---|
| Compound A | 32 | Presence of halogen |
| Compound B | 16 | Alkyl substitution |
| Benzyl Ester | 8 | Aromatic ring |
Case Study 2: Antitubercular Efficacy
A novel compound derived from benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo was evaluated for its efficacy against dormant Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibition at concentrations as low as 10 µg/mL.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The presence of the nitrophenyl group allows for interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Nitro vs. Methoxy/Chloro Groups
- Isopropyl 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-DHPM (Compound 4, ) : Replacing nitro with methoxy reduces electron-withdrawing effects but improves lipophilicity, possibly altering pharmacokinetics .
- Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-DHPM () : Chlorine’s moderate electronegativity balances electronic effects, favoring interactions with hydrophobic enzyme pockets .
Fluorophenyl Derivatives ()
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM exhibits a decomposition temperature of 216–220°C, higher than the target compound’s melting point (yellow needles, 56% yield), suggesting fluorine’s inductive effects stabilize the crystal lattice .
Ester Group Modifications
- Benzyl vs.
- Long-Chain Esters (e.g., (Z)-Octadec-9-enyl) : Improve lipid solubility, favoring accumulation in fatty tissues, as seen in breast cancer models .
Thioxo (C=S) vs. Oxo (C=O) Groups
- The thioxo group in the target compound likely forms stronger hydrogen bonds with biological targets (e.g., EGFR’s ATP-binding pocket) compared to oxo derivatives .
Biological Activity
Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as AMA68998) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thioxo group and a nitrophenyl moiety. Its molecular formula is C17H16N2O5S, and it has a molecular weight of approximately 356.38 g/mol. The presence of the hydroxyl and nitro groups on the phenyl ring is believed to enhance its biological activity by influencing its interaction with biological targets.
Antioxidant Activity
Recent studies suggest that compounds similar to AMA68998 exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells. For instance, derivatives of thioxo-tetrahydropyrimidines have shown promising results in scavenging free radicals, which can lead to cellular damage and various diseases .
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| AMA68998 | 25.29 | DPPH Scavenging |
| Similar Derivative | 30.15 | ABTS Scavenging |
Antimicrobial Activity
The antimicrobial potential of AMA68998 has been explored through various assays. It has shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
Anticancer Activity
Preliminary studies have indicated that AMA68998 may possess anticancer properties. In vitro assays using cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis. The mechanisms are thought to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer progression .
The biological activity of AMA68998 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Modulation of Cell Signaling : It has been suggested that AMA68998 can interfere with signaling pathways critical for cell survival and proliferation.
- Interaction with DNA : Some studies propose that similar compounds can bind to DNA, affecting replication and transcription processes.
Case Studies
In a study assessing the effects of thioxo-tetrahydropyrimidine derivatives on cancer cells, AMA68998 was found to significantly reduce viability in human breast cancer cells (MCF-7). The study reported an IC50 value of 20 µM after 48 hours of treatment .
Another investigation focused on the antioxidant capacity of AMA68998 compared to established antioxidants like ascorbic acid and trolox. The results indicated that AMA68998 had comparable or superior antioxidant activity, suggesting its potential utility in preventing oxidative damage in biological systems .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Role | Example |
|---|---|---|
| Aromatic aldehyde | Electrophilic partner | 4-Hydroxy-3-nitrobenzaldehyde |
| β-keto ester | Nucleophile | Benzyl acetoacetate |
| Thiourea derivative | Cyclizing agent | N-substituted thiourea |
| Catalyst | Acid (e.g., HCl) | FeCl₃ (10 mol%) |
Advanced: How can regioselectivity challenges in the cyclization step be addressed?
Methodological Answer:
Regioselectivity in tetrahydropyrimidine formation depends on:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the aldehyde enhance cyclization at the 4-position .
- Catalyst Optimization: Lewis acids like ZnCl₂ improve regiocontrol by stabilizing intermediates .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products, while prolonged heating favors thermodynamically stable isomers .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the tetrahydropyrimidine ring (e.g., NH protons at δ 9–10 ppm, thione sulfur adjacent to C=O groups) .
- IR Spectroscopy: Confirm thioxo (C=S) stretches at 1150–1250 cm⁻¹ and nitro (NO₂) at 1520–1560 cm⁻¹ .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Advanced: How can crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?
Methodological Answer:
- X-ray Diffraction: Use SHELX programs for structure refinement. Key parameters include:
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C=S) | 1.68 Å | |
| Torsion angle (C4–N2) | 178.5° |
Advanced: How to address contradictions between computational and experimental data (e.g., NMR vs. DFT)?
Methodological Answer:
- DFT Optimization: Compare B3LYP/6-311+G(d,p)-calculated chemical shifts with experimental NMR. Discrepancies >0.5 ppm may indicate:
- MD Simulations: Use Amber or GROMACS to model conformational flexibility over 100 ns trajectories .
Basic: What strategies evaluate bioactivity in structurally related compounds?
Methodological Answer:
- Antibacterial Assays: Perform MIC tests against S. aureus or E. coli using disk diffusion (10–100 µg/mL concentrations) .
- Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) via ELISA, comparing IC₅₀ values with celecoxib .
Advanced: How to design SAR studies for nitro and thioxo substituents?
Methodological Answer:
- Nitro Group Modifications: Replace -NO₂ with -NH₂ or -CF₃ to probe electronic effects on bioactivity .
- Thioxo vs. Oxo Analogues: Synthesize 2-oxo derivatives and compare solubility/logP values (HPLC-UV) .
Basic: What analytical challenges arise in purity assessment?
Methodological Answer:
- HPLC Method: Use C18 columns (MeCN/H₂O gradient) to resolve diastereomers.
- TLC Monitoring: Hexane:EtOAc (3:1) with UV detection at 254 nm .
Advanced: How to optimize reaction yields in scale-up syntheses?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce time from 12 hours to 30 minutes (yield increase: 60% → 85%) .
- Solvent Screening: Replace ethanol with PEG-400 to enhance solubility and reduce byproducts .
Advanced: What computational tools predict solid-state packing motifs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
